Cas no 82104-75-4 (5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo-)
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- Chemical and Physical Properties
Names and Identifiers
-
- 5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo-
- 3-bromo-1-oxo-3H-2-benzofuran-5-carbonitrile
- W15005
- MFCD18205570
- 3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile
- DTXSID30526329
- 82104-75-4
- AKOS030556347
- AS-69917
- 3-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
-
- MDL: MFCD18205570
- Inchi: 1S/C9H4BrNO2/c10-8-7-3-5(4-11)1-2-6(7)9(12)13-8/h1-3,8H
- InChI Key: GXRRHCPEMYNHOM-UHFFFAOYSA-N
- SMILES: BrC1C2C=C(C#N)C=CC=2C(=O)O1
Computed Properties
- Exact Mass: 236.94254g/mol
- Monoisotopic Mass: 236.94254g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 50.1Ų
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D770217-100mg |
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- |
82104-75-4 | 95% | 100mg |
$335 | 2024-06-07 | |
| eNovation Chemicals LLC | D770217-250mg |
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- |
82104-75-4 | 95% | 250mg |
$540 | 2024-06-07 | |
| eNovation Chemicals LLC | D770217-1g |
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- |
82104-75-4 | 95% | 1g |
$1085 | 2024-06-07 | |
| 1PlusChem | 1P008K79-100mg |
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- |
82104-75-4 | 98% | 100mg |
$278.00 | 2024-04-21 | |
| 1PlusChem | 1P008K79-250mg |
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- |
82104-75-4 | 98% | 250mg |
$463.00 | 2024-04-21 | |
| 1PlusChem | 1P008K79-1g |
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- |
82104-75-4 | 98% | 1g |
$904.00 | 2024-04-21 | |
| Aaron | AR008KFL-100mg |
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- |
82104-75-4 | 96% | 100mg |
$301.00 | 2023-12-14 | |
| Aaron | AR008KFL-250mg |
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- |
82104-75-4 | 96% | 250mg |
$497.00 | 2023-12-14 | |
| Aaron | AR008KFL-500mg |
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- |
82104-75-4 | 96% | 500mg |
$706.00 | 2023-12-14 | |
| Aaron | AR008KFL-1g |
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- |
82104-75-4 | 96% | 1g |
$988.00 | 2023-12-14 |
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo-
Professional Introduction to 5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo (CAS No. 82104-75-4)
5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo, with the CAS number 82104-75-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of isobenzofuran derivatives, which are known for their diverse biological activities and structural versatility. The presence of both bromine and nitrile functional groups in its molecular structure makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
The< strong>3-bromo substituent on the isobenzofuran core enhances the electrophilicity of the molecule, making it a suitable candidate for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high specificity and efficacy in drug design. Additionally, the< strong>1,3-dihydro-1-oxo moiety, also known as an oxindole scaffold, is a common structural motif found in various bioactive compounds. Oxindoles have been extensively studied for their potential applications in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing new derivatives of isobenzofuran-based compounds with enhanced pharmacological properties. One notable area of investigation involves the exploration of these derivatives as inhibitors of enzymes involved in cancer metabolism. For instance, studies have demonstrated that certain oxindole derivatives exhibit inhibitory activity against kinases and other enzymes that play crucial roles in tumor growth and progression. The< strong>5-isobenzofurancarbonitrile scaffold provides a versatile platform for designing molecules that can modulate these enzymatic pathways effectively.
The< strong>CAS No. 82104-75-4 identifier ensures that researchers can reliably obtain and utilize this compound for their experiments. Its synthesis typically involves multi-step organic transformations starting from readily available precursors. The bromination step is particularly critical, as it introduces the necessary electrophilic center for subsequent modifications. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce various functional groups at different positions of the isobenzofuran ring. These techniques allow for precise control over the molecular structure, enabling the creation of tailored compounds with specific biological activities.
The pharmaceutical industry has shown particular interest in< strong>5-isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo due to its potential as a lead compound for drug development. Preclinical studies have highlighted its promising activity against several disease models, including inflammatory disorders and neurodegenerative conditions. The ability of this compound to interact with biological targets at the molecular level makes it an attractive candidate for further optimization through structure-activity relationship (SAR) studies. By systematically modifying its chemical structure, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties.
In addition to its pharmaceutical applications, this compound has also been explored in materials science research. The unique electronic properties of isobenzofuran derivatives make them suitable candidates for developing organic semiconductors and light-emitting diodes (OLEDs). The< strong>3-bromo group can be used to incorporate these molecules into polymer matrices or thin films, where they exhibit desirable optoelectronic characteristics. Such applications are particularly relevant in the context of renewable energy technologies and advanced display devices.
The synthesis and application of< strong>CAS No. 82104-75-4 highlight the importance of interdisciplinary collaboration between organic chemists, pharmacologists, and materials scientists. By leveraging the structural features of isobenzofuran derivatives, researchers can develop innovative solutions to complex challenges in medicine and technology. As our understanding of molecular interactions continues to evolve, compounds like< strong>5-isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo will undoubtedly play a crucial role in shaping the future of chemical research.
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